molecular formula C20H21ClN2O4 B248414 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine

1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine

Cat. No.: B248414
M. Wt: 388.8 g/mol
InChI Key: GQENGUZWNAAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 3-chlorobenzoyl group through an acylation reaction. The final step involves the attachment of the 3,5-dimethoxyphenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine include other piperazine derivatives with different substituents on the aromatic rings. Examples include:

  • [4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
  • [4-(3-Fluoro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
  • [4-(3-Methyl-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzoyl group and the 3,5-dimethoxyphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3

InChI Key

GQENGUZWNAAEAP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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